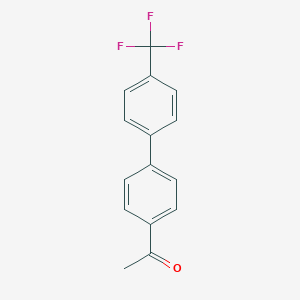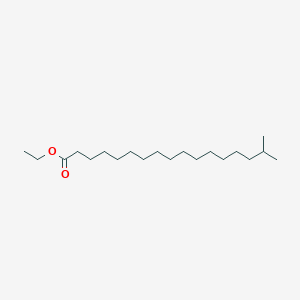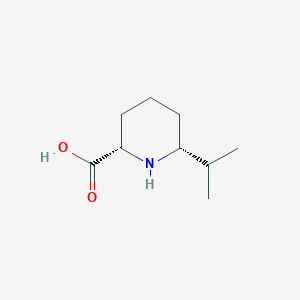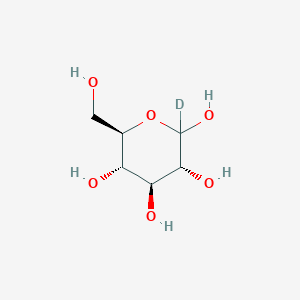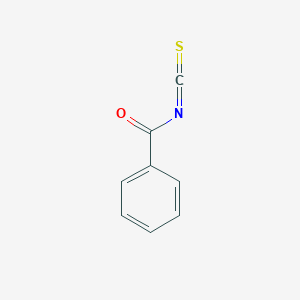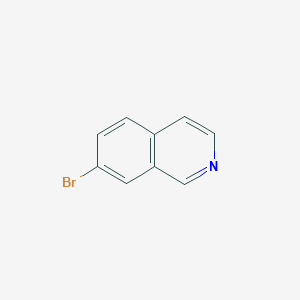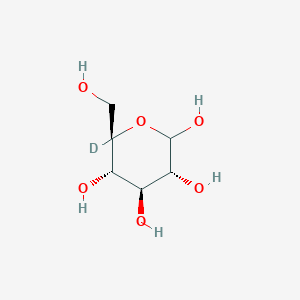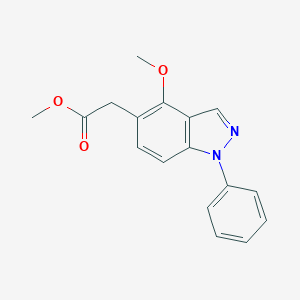
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester, also known as MPAA, is a chemical compound that belongs to the class of indazole derivatives. MPAA has been widely studied for its potential use in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is not fully understood. However, it has been suggested that 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating certain pathways involved in apoptosis.
Biochemical And Physiological Effects
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to reduce the production of certain inflammatory cytokines. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential toxicity. It is important to use caution when handling and working with 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Future Directions
There are several future directions for research on 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester. One area of research is in the development of more potent and selective derivatives of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester and its potential use in the treatment of other diseases such as neurodegenerative disorders. Finally, research is needed to determine the safety and efficacy of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in human clinical trials.
Synthesis Methods
The synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester involves the reaction of 4-methoxy-1-phenyl-1H-indazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an aprotic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Scientific Research Applications
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer. 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to exhibit anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
142504-01-6 |
|---|---|
Product Name |
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester |
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-1-phenylindazol-5-yl)acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-16(20)10-12-8-9-15-14(17(12)22-2)11-18-19(15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
ZNRVIFBCDSXYAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
synonyms |
methyl 2-(4-methoxy-1-phenyl-indazol-5-yl)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



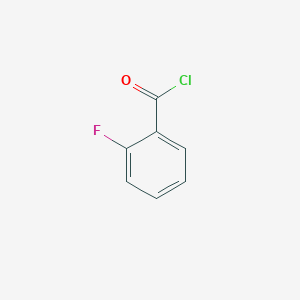
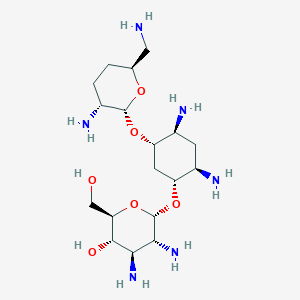
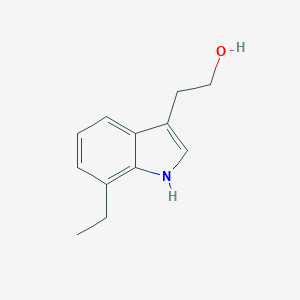
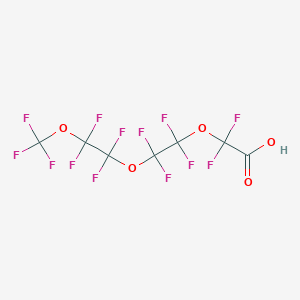
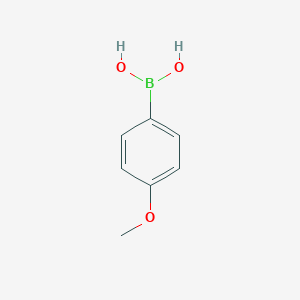
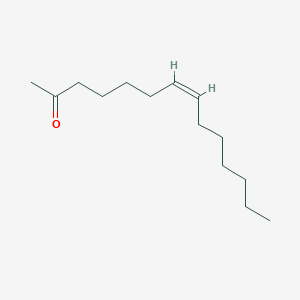
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
